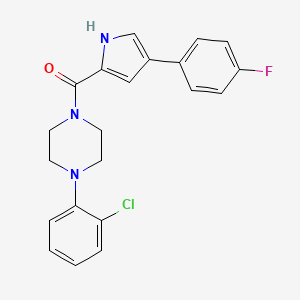
(4-(2-chlorophenyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone
描述
属性
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-[4-(4-fluorophenyl)-1H-pyrrol-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O/c22-18-3-1-2-4-20(18)25-9-11-26(12-10-25)21(27)19-13-16(14-24-19)15-5-7-17(23)8-6-15/h1-8,13-14,24H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECYIPNNWXLXRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-chlorophenyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperazine derivative: Reacting 2-chlorophenylamine with piperazine under suitable conditions.
Formation of the pyrrole derivative: Synthesizing the 4-(4-fluorophenyl)-1H-pyrrole through a cyclization reaction.
Coupling reaction: Combining the piperazine and pyrrole derivatives using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: Halogen atoms (chlorine and fluorine) in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different functional groups.
科学研究应用
Chemistry
Synthesis of analogs: Used as a starting material for synthesizing analogs with potential biological activity.
Biology
Receptor studies: Investigated for binding affinity to various biological receptors.
Medicine
Drug development: Potential use in developing new therapeutic agents for treating diseases such as depression, anxiety, or schizophrenia.
Industry
Chemical intermediates: Used in the production of other complex organic molecules.
作用机制
The mechanism of action of (4-(2-chlorophenyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone would depend on its interaction with specific molecular targets. It might act by binding to neurotransmitter receptors, modulating their activity, and thereby influencing physiological processes.
相似化合物的比较
Similar Compounds
- (4-(2-chlorophenyl)piperazin-1-yl)(4-phenyl-1H-pyrrol-2-yl)methanone
- (4-(2-chlorophenyl)piperazin-1-yl)(4-(4-methylphenyl)-1H-pyrrol-2-yl)methanone
Uniqueness
The presence of both chlorine and fluorine atoms in (4-(2-chlorophenyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone might confer unique pharmacological properties, such as increased binding affinity or selectivity for certain receptors.
生物活性
The compound (4-(2-chlorophenyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone, also known as D676-0121, is a synthetic organic molecule that integrates piperazine and pyrrole moieties. Its structure suggests potential pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities. This article reviews the biological activities associated with this compound, drawing from diverse research findings.
- Molecular Formula : C20H18ClFN4O2
- Molecular Weight : 400.84 g/mol
- LogP : 2.93 (indicating moderate lipophilicity)
- Polar Surface Area : 53.095 Ų
Biological Activity Overview
The biological activity of this compound has been explored through various studies, indicating its potential in multiple therapeutic areas:
1. Antitumor Activity
Research indicates that derivatives of piperazine and pyrrole exhibit significant antitumor properties. For instance, compounds similar to this compound have shown inhibition against cancer cell lines by targeting key pathways involved in tumor growth.
Case Study : A study demonstrated that a related piperazine derivative inhibited the BRAF(V600E) mutation in melanoma cells, suggesting that similar mechanisms may apply to our compound of interest .
2. Anti-inflammatory Effects
Piperazine derivatives are known for their anti-inflammatory properties. The presence of the pyrrole ring may enhance these effects due to its ability to modulate inflammatory pathways.
Research Finding : In vitro studies have shown that compounds with similar structures can reduce the production of pro-inflammatory cytokines in macrophages, indicating a potential for treating inflammatory diseases.
3. Antimicrobial Activity
The compound's structural features suggest possible antimicrobial properties. Piperazine derivatives have been associated with antibacterial and antifungal activities.
Experimental Data : A series of pyrazole derivatives were tested against various pathogens, revealing significant antibacterial activity. The structure of this compound may provide similar efficacy due to its heterocyclic components .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through its structure:
| Structural Feature | Impact on Activity |
|---|---|
| Piperazine Ring | Enhances receptor binding and solubility |
| Pyrrole Moiety | Potentially increases anticancer activity |
| Chlorine & Fluorine Substituents | May improve selectivity and potency against specific targets |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


